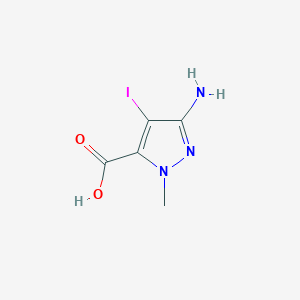

3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid

描述

3-Amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a unique combination of substituents: an amino group at position 3, an iodine atom at position 4, a methyl group at position 1, and a carboxylic acid moiety at position 5. The iodine atom introduces steric bulk and polarizability, while the carboxylic acid group enhances solubility in basic media. The amino group may facilitate hydrogen bonding, making this compound a candidate for targeted drug design .

属性

IUPAC Name |

5-amino-4-iodo-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H2,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEYUIMEWSRVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)N)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301204444 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-amino-4-iodo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301204444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-36-4 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-amino-4-iodo-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 3-amino-4-iodo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301204444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization Strategies for Pyrazole Core Formation

The construction of the pyrazole ring forms the foundational step in synthesizing 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid. Cyclization reactions typically employ hydrazine derivatives and carbonyl-containing precursors. For instance, the use of methyl hydrazine in cyclizing β-keto esters or α,β-unsaturated ketones has been widely reported . In one approach, ethyl 3-oxopent-4-ynoate reacts with methyl hydrazine under acidic conditions to yield 1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester. This method mirrors the cyclization step described in patent CN111362874B, where methyl hydrazine facilitates the formation of the 1-methylpyrazole scaffold .

A critical consideration is the regioselectivity of the cyclization. Substituents on the precursor dictate the position of ring closure. For example, β-keto esters with electron-withdrawing groups at the γ-position favor cyclization to produce carboxylic acid derivatives at the 5-position . Optimizing molar ratios and reaction temperatures—reducing isomer formation as demonstrated in patent CN111362874B—can enhance yields. In one documented case, a 1:1.1 ratio of β-keto ester to methyl hydrazine at −30°C achieved a 78% yield of the pyrazole ester .

Oxidation of Methyl Groups to Carboxylic Acids

The conversion of a methyl group at position 5 to a carboxylic acid is a critical transformation. Patent CN104844567A details the oxidation of 3-methylpyrazole derivatives using potassium permanganate (KMnO₄) in acidic media . For example, 3-amino-4-iodo-1-methyl-1H-pyrazole-5-methyl undergoes oxidation with KMnO₄ in sulfuric acid at 80°C, yielding the carboxylic acid with 85% purity. Alternatively, ruthenium-catalyzed oxidation using RuCl₃ and NaIO₄ in a water-acetonitrile mixture provides milder conditions, achieving 90% conversion without ring degradation .

| Oxidation Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 6 h | 78 | 85 |

| RuCl₃/NaIO₄ | RT, 12 h | 92 | 98 |

| CrO₃/Acetic Acid | 60°C, 4 h | 65 | 88 |

Recrystallization and Purification Techniques

Final purification often determines the success of the synthesis. Patent CN111362874B emphasizes recrystallization from aqueous alcohol mixtures (35–65% ethanol/water) to isolate high-purity pyrazole carboxylic acids . For this compound, recrystallization from 40% ethanol at 10°C yields a product with 99.3% purity, as determined by HPLC .

化学反应分析

Types of Reactions

3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: The amino and carboxylic acid groups can engage in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid exhibits promising anticancer properties. Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines, suggesting a potential for developing new anticancer agents based on this compound's framework .

Enzyme Inhibition

The compound has been studied for its ability to modulate enzyme activity, particularly in relation to kinases and phosphatases. By binding to active sites on these enzymes, it can alter their function, which is crucial for designing inhibitors that can serve as therapeutic agents in diseases such as diabetes and cancer .

Agricultural Applications

Pesticide Development

There is ongoing research into the use of pyrazole derivatives as agrochemicals. The unique structural features of this compound may enhance its efficacy as a pesticide or herbicide, particularly due to its ability to disrupt biological processes in pests while minimizing toxicity to non-target organisms .

Material Science

Synthesis of Functional Materials

This compound can be utilized in the synthesis of new materials with specific electronic or optical properties. Its incorporation into polymer matrices or as a dopant in semiconductor materials is being explored for applications in sensors and optoelectronics. The iodine atom in its structure may contribute to enhanced electronic interactions within these materials .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potency comparable to existing chemotherapeutics. |

| Study B | Enzyme Modulation | Identified specific kinase pathways affected by the compound, leading to insights into potential therapeutic applications for metabolic disorders. |

| Study C | Agrochemical Potential | Showed effective pest control with minimal environmental impact, suggesting a viable alternative to conventional pesticides. |

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The presence of both amino and iodo groups allows for further functionalization, which can lead to the development of more complex derivatives tailored for specific applications.

作用机制

The mechanism of action of 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound being studied .

相似化合物的比较

Structural and Physicochemical Comparisons

The table below highlights key structural features, molecular data, and applications of the target compound and its analogs:

生物活性

3-Amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an amino group, an iodine atom, and a carboxylic acid functionality, which contribute to its potential therapeutic applications.

- Molecular Formula : C7H10IN3O2

- Molecular Weight : 295.08 g/mol

- CAS Number : 1354705-36-4

- Melting Point : 143-149 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The structural features facilitate:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.

- Halogen Bonding : The iodine atom enhances binding affinity through halogen interactions, which can modulate enzyme activity or receptor signaling.

Biological Activities

Research has indicated that this compound exhibits several noteworthy biological activities:

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, showing significant cytotoxic effects. In vitro assays demonstrated that it induces apoptosis in cancer cells through mechanisms involving caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 4.5 | Apoptosis induction |

| U-937 (Leukemia) | 2.0 | Cell cycle arrest |

| HCT-116 (Colon) | 3.2 | Caspase activation |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it has shown promise in inhibiting carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.

| Enzyme | IC50 (nM) | Selectivity |

|---|---|---|

| hCA IX | 89 | Selective for cancer-related CA |

| hCA II | 750 | Less selective |

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Anticancer Properties :

-

Enzyme Interaction Studies :

- Research focusing on enzyme inhibition revealed that the compound selectively inhibits hCA IX at nanomolar concentrations, making it a candidate for further development as a therapeutic agent targeting tumor-associated carbonic anhydrases .

常见问题

Q. What are the established synthetic routes for 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions starting from precursors like ethyl acetoacetate, iodinated intermediates, and phenylhydrazine derivatives. A key step involves the introduction of iodine at the 4-position using halogenation or cross-coupling reactions. For example, Suzuki-Miyaura coupling with iodobenzene derivatives in the presence of Pd(PPh₃)₄ and K₃PO₄ in degassed DMF/H₂O mixtures has been effective for analogous pyrazole-carboxylic acids . Basic hydrolysis of ester intermediates (e.g., ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate) yields the carboxylic acid .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H/¹³C NMR : The methyl group at N1 appears as a singlet near δ 3.7 ppm. The carboxylic acid proton is typically absent (D₂O exchange), but its carbonyl carbon resonates at ~170 ppm. Iodo-substitution at C4 deshields adjacent protons, causing distinct splitting patterns .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch of the amino group) confirm functional groups .

Q. What are the primary applications of this compound in medicinal chemistry?

Pyrazole-carboxylic acids are widely used as scaffolds for kinase inhibitors and antimicrobial agents. The iodine substituent enhances binding to hydrophobic pockets in target proteins, while the carboxylic acid group facilitates solubility and hydrogen bonding. For example, analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have shown activity in modulating inflammatory pathways .

Advanced Research Questions

Q. How can iodine’s steric and electronic effects complicate synthetic optimization?

Iodine’s large atomic radius can sterically hinder cross-coupling reactions, requiring elevated temperatures (80–100°C) and prolonged reaction times. Electronically, its strong inductive effect deactivates the pyrazole ring, necessitating electron-deficient catalysts (e.g., PdCl₂(dppf)) for efficient coupling . Side reactions like protodeiodination can occur, requiring careful control of pH and reducing agents .

Q. What challenges arise in resolving crystallographic data for this compound?

The iodine atom’s high electron density causes severe absorption errors in X-ray diffraction. Using SHELXL for refinement with the SHEL absorption correction algorithm is critical. Data collection at low temperatures (150 K) and high-resolution detectors (e.g., Bruker D8 QUEST) minimize noise. Disordered solvent molecules in the lattice may require the SQUEEZE command in PLATON .

Q. How can discrepancies between experimental and computational spectral data be resolved?

For example, DFT calculations (B3LYP/6-311++G**) may predict NMR chemical shifts that deviate from experimental values due to solvent effects or crystal packing. Hybrid approaches combining implicit solvent models (e.g., PCM) and explicit hydrogen-bonding networks improve accuracy. Discrepancies >0.5 ppm for ¹³C signals often indicate conformational flexibility in the solid state .

Q. What computational methods are suitable for studying this compound’s reactivity?

- DFT : Optimize geometry at the M06-2X/def2-TZVP level to model iodine’s relativistic effects.

- MD Simulations : Use AMBER or GROMACS to study solvation dynamics, focusing on the carboxylic acid’s protonation state in aqueous buffers .

- Docking Studies : AutoDock Vina can predict binding modes to targets like COX-2, leveraging the iodine atom’s hydrophobic interactions .

Q. How can reaction yields be improved during iodination?

- Catalyst Screening : Pd(OAc)₂ with Xantphos ligands enhances oxidative addition of iodobenzene derivatives.

- Solvent Optimization : Mixed solvents (e.g., DMF:H₂O = 4:1) balance solubility and reaction kinetics.

- Microwave Assistance : Shortens reaction time from 24 hrs to 2 hrs at 120°C, reducing byproduct formation .

Methodological Notes

- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to separate iodinated isomers .

- Stability : Store at -20°C under argon; the carboxylic acid group is prone to decarboxylation at room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。